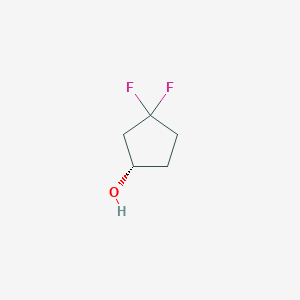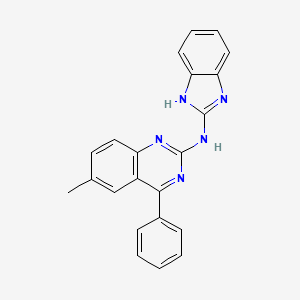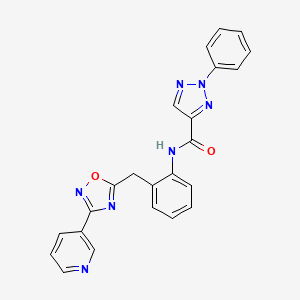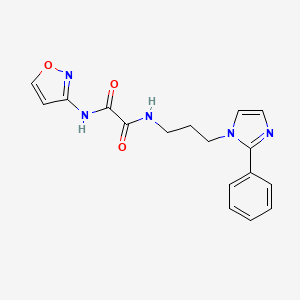
(1S)-3,3-Difluorocyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S)-3,3-Difluorocyclopentan-1-ol” is a chemical compound with the molecular formula C5H8F2O . It has a molecular weight of 122.115 .
Molecular Structure Analysis
The molecular structure of “(1S)-3,3-Difluorocyclopentan-1-ol” consists of a cyclopentane ring with two fluorine atoms and one hydroxyl group attached . The exact spatial arrangement of these groups can be determined by the “(1S)” prefix in the name, which refers to the stereochemistry of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S)-3,3-Difluorocyclopentan-1-ol” are not detailed in the search results . For comprehensive information, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar document provided by the manufacturer.Wissenschaftliche Forschungsanwendungen
NMR Shielding Effects and Substituent Analysis
A study by Adcock (2011) delved into the effects of polar substituents on NMR 17O chemical shifts in rigid polycyclic alkanes, including (1S)-3,3-Difluorocyclopentan-1-ol derivatives. The research utilized DFT-GIAO and DFT-NBO models to calculate 17O NMR shieldings, exploring the relationship between 17O shieldings and various molecular parameters. This analysis contributes to understanding the electronic effects of substituents on the NMR properties of fluorinated cyclopentanols, providing insights into their structural characterization and potential applications in molecular design and diagnostic tools (Adcock, 2011).
Hydroxylation of Gem-Difluorinated Molecules
Ramu et al. (2011) developed a method for the preparation of gem-difluorinated octan-1-ols by selectively hydroxylating gem-difluorinated octanes using alkane hydroxylase (AlkB) from Pseudomonas putida. This approach highlights the potential of (1S)-3,3-Difluorocyclopentan-1-ol and related compounds in synthesizing fluorinated alcohols from simple starting materials, offering pathways for producing valuable intermediates for organic synthesis and pharmaceutical research (Ramu et al., 2011).
Deoxyfluorination and Acyl Fluoride Synthesis
The development of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) as a novel fluorination reagent for the deoxyfluorination of carboxylic acids into acyl fluorides represents another significant application. Wang et al. (2021) describe how this method facilitates the transformation of various carboxylic acids into corresponding acyl fluorides under neutral conditions, demonstrating the utility of fluorinated cyclopentanol derivatives in synthesizing acyl fluorides, which are crucial intermediates in organic and medicinal chemistry (Wang et al., 2021).
Synthesis of Building Blocks for Organic Synthesis
Melnykov et al. (2017) describe a method for preparing gem-difluorocyclopentane/hexane-derived carboxylic acids and amines, showcasing the versatility of (1S)-3,3-Difluorocyclopentan-1-ol derivatives in the synthesis of complex organic molecules. This research underscores the importance of fluorinated cyclopentanes in providing building blocks for the development of new materials and compounds with potential applications in various industries (Melnykov et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The future directions for research or applications of “(1S)-3,3-Difluorocyclopentan-1-ol” are not mentioned in the search results . The potential uses of this compound would likely depend on its physical and chemical properties, as well as the specific field of study or industry in which it is being used.
Eigenschaften
IUPAC Name |
(1S)-3,3-difluorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEMHKAZXAHULD-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]1O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-3,3-Difluorocyclopentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813972.png)
![5-Bromo-imidazo[1,2-a]pyridine HCl](/img/structure/B2813973.png)
![(6-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2813975.png)
![3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic Acid](/img/structure/B2813976.png)


![N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2813979.png)

![Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate](/img/structure/B2813983.png)

![N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2813991.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813992.png)

![3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2813994.png)